[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile
Overview
Description
“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a type of heterocycle, which is a ring of atoms containing at least two different elements . This compound has been used in the synthesis of numerous heterocyclic compounds .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been reported in several studies. For instance, one study used a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7-(aryl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . Another study reported the synthesis of desired 1,2,4‐triazolo[1,5‐a]pyridine‐2‐carboxylate targets through a condensation step between sulfilimines and a nitrile oxide species .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is similar to that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Chemical Reactions Analysis
“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been used in various chemical reactions. For example, it has been used as a benign and expedient catalyst for the synthesis of numerous heterocyclic compounds under solvent-free conditions at 100 °C via a cooperative geminal-vinylogous anomeric based oxidation .
Scientific Research Applications
Application Summary
“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is used in the synthesis of novel compounds with potential antimicrobial properties .
Method of Application
The compound is synthesized via the reaction of 2-benzoyl-3,3-bis (alkylthio)acrylonitriles with N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide . The reactivity of these compounds toward hydrazine hydrate was also studied .
Results and Outcomes
The synthesized products were characterized based on 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, infrared, mass-spectroscopy, and elemental analyses . The products were then screened in vitro for their antibacterial and antifungal activity properties .
Materials Science and Optoelectronics
Application Summary
Imidazo [1,5-a]pyridine derivatives, which include “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile”, have shown great potential in the field of materials science .
Method of Application
These compounds are used in the fabrication of various technological applications such as optoelectronic devices and sensors . The specific methods of application can vary widely depending on the specific device or sensor being developed .
Results and Outcomes
The unique chemical structure and versatility of these compounds, along with their optical behaviors, have led to many promising innovations in recent years .
Biological Applications
Application Summary
Imidazo [1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This includes “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile”.
Method of Application
The specific methods of application can vary widely depending on the specific biological application. This could include the development of new drugs or the synthesis of new organic compounds .
Results and Outcomes
The reactivity and multifarious biological activity of these compounds have led to significant progress in synthetic methods .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDKIFOOGMKSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731273 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile | |
CAS RN |
943845-23-6 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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